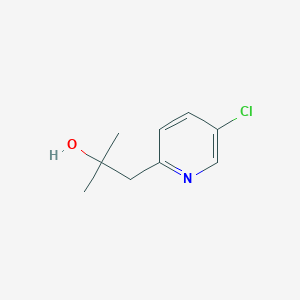
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a tertiary carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like tetrahydrofuran (THF), and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropane.
Substitution: Formation of 1-(5-methoxypyridin-2-yl)-2-methylpropan-2-ol or 1-(5-thiopyridin-2-yl)-2-methylpropan-2-ol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoropyridin-2-yl)-2-methylpropan-2-ol: Contains a fluorine atom instead of chlorine.
1-(5-Iodopyridin-2-yl)-2-methylpropan-2-ol: Features an iodine atom in place of chlorine.
Uniqueness: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding properties, and overall stability, making it distinct from its halogenated analogs.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
1-(5-chloropyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)5-8-4-3-7(10)6-11-8/h3-4,6,12H,5H2,1-2H3 |
InChIキー |
YXDGLKCRLVGYMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=NC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















